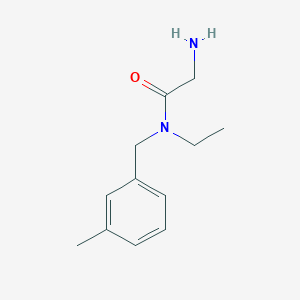

2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide

Description

Significance of the Acetamide (B32628) Moiety as a Privileged Scaffold in Chemical Biology

The acetamide moiety (CH₃CONH₂) is recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. galaxypub.copatsnap.com This designation stems from its frequent appearance in a multitude of biologically active compounds and approved pharmaceuticals. galaxypub.conih.gov The amide bond is a fundamental feature in nature, most notably forming the backbone of peptides and proteins. scielo.br This inherent biocompatibility, combined with its specific chemical properties, contributes to its significance.

The acetamide structure possesses a planar geometry and the ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors. patsnap.com This capacity for molecular recognition is crucial for eliciting a biological response. Furthermore, the acetamide group's relative stability and its role as a versatile synthetic handle allow for the creation of large libraries of derivatives for screening and optimization. galaxypub.co

The broad spectrum of biological activities associated with acetamide derivatives is extensive, encompassing anti-inflammatory, antimicrobial, analgesic, antiviral, and anti-tumor properties, among others. galaxypub.conih.gov This wide-ranging bioactivity underscores the value of the acetamide core in drug discovery programs.

Table 1: Selected Biological Activities of Acetamide Derivatives

| Biological Activity | Example Application Area |

|---|---|

| Anti-inflammatory | Inhibition of enzymes like COX-II galaxypub.co |

| Analgesic | Central and peripheral pain relief rjptonline.org |

| Antimicrobial | Development of new antibacterial agents nih.gov |

| Antiviral | Inhibition of viral replication enzymes nih.gov |

| Anticonvulsant | Management of neurological disorders galaxypub.co |

Overview of N-Benzyl and N-Ethyl Substitutions in Acetamide Scaffolds within Research Contexts

The biological activity and physicochemical properties of an acetamide scaffold can be precisely modulated by altering the substituents on the nitrogen atom. N-benzyl and N-ethyl groups are common substitutions used by medicinal chemists to fine-tune molecular properties for improved efficacy and developability.

The N-benzyl group introduces a rigid, aromatic phenyl ring. This moiety can engage in several types of non-covalent interactions with biological targets, including:

π-π stacking: Interaction with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. nih.gov

Hydrophobic interactions: The nonpolar nature of the benzene (B151609) ring can occupy hydrophobic pockets within a target protein, enhancing binding affinity.

The position of substituents on the benzyl (B1604629) ring itself can further influence selectivity and potency. nih.gov For instance, the introduction of a methyl group on the benzyl ring, as seen in the subject compound, can alter the molecule's conformation and electronic properties.

The N-ethyl group is a small, flexible alkyl substituent. Its primary role is often to modulate the compound's lipophilicity (fat-solubility) and steric profile. Increasing lipophilicity can influence a molecule's ability to cross cell membranes and the blood-brain barrier. The size and shape of the ethyl group can also affect how the molecule fits into a binding site, potentially improving selectivity for a specific target over related ones. acs.org The combination of a flexible ethyl group and a larger, more rigid benzyl group allows for a systematic exploration of the chemical space around the acetamide core to optimize drug-like properties.

Research Rationale and Scope for Investigating 2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide

While extensive research exists for the broader class of N-substituted acetamides, specific studies on this compound are not widely documented in publicly available literature. However, a clear rationale for its investigation can be constructed based on the principles of medicinal chemistry and structure-activity relationship (SAR) studies.

The compound combines the established acetamide scaffold with specific N-substituents that suggest a targeted design. The primary amino group (-NH₂) provides a site for hydrogen bonding and can be a key pharmacophoric feature. The N-ethyl and N-(3-methyl-benzyl) groups work in concert to define the molecule's size, shape, and lipophilicity.

The rationale for investigating this specific compound would be to explore its potential as a novel therapeutic agent. The research scope would likely involve:

Chemical Synthesis: Developing and optimizing a synthetic route to produce the compound in high purity. This could potentially be adapted from established methods for similar acetamides, such as the reaction of a protected amino acid with the corresponding N-ethyl-N-(3-methyl-benzyl)amine, followed by deprotection. google.comvulcanchem.com

Structural Characterization: Confirming the molecular structure using techniques like NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography.

Biological Screening: Testing the compound against a panel of biological targets (e.g., enzymes, receptors) to identify potential therapeutic applications. The selection of targets would be guided by the known activities of structurally related acetamide derivatives.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how small structural changes affect its biological activity. For example, moving the methyl group on the benzyl ring to the ortho or para position could reveal insights into the steric and electronic requirements for binding to a biological target.

The investigation of this compound represents a logical step in the exploration of the chemical space of N-substituted acetamides, aiming to identify new molecules with unique and potentially valuable biological properties.

Table 2: Physicochemical Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|

| 2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide vulcanchem.com | C₁₂H₁₈N₂O | 206.28 | ortho-methyl-benzyl group |

| 2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide appchemical.com | C₁₁H₁₅FN₂O | 210.25 | meta-fluoro-benzyl group |

| N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide nih.gov | C₁₇H₂₁N₃O | 283.37 | Unsubstituted benzyl, additional phenyl group |

| This compound chemdict.com | C₁₂H₁₈N₂O | 206.28 | meta-methyl-benzyl group |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-ethyl-N-[(3-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-14(12(15)8-13)9-11-6-4-5-10(2)7-11/h4-7H,3,8-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWBVEDILBTOOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC(=C1)C)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Characterization Techniques for N Substituted Acetamides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen framework.

In a typical ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The ethyl group would present as a triplet (for the -CH₃) and a quartet (for the -NCH₂-), a result of spin-spin coupling. The benzyl (B1604629) group would show signals for the aromatic protons, the benzylic methylene (B1212753) (-NCH₂-Ar) protons, and the methyl (-CH₃) protons attached to the ring. The methylene protons of the acetamide (B32628) backbone (-COCH₂-) would appear as a singlet, as would the protons of the terminal amino (-NH₂) group, though the latter's chemical shift can be broad and solvent-dependent. Due to hindered rotation around the amide C-N bond, some N-substituted acetamides can exist as a mixture of cis and trans rotamers at room temperature, which may lead to the appearance of two distinct sets of signals for the N-substituents. scielo.brresearchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule would correspond to a distinct signal. Key expected resonances include those for the carbonyl carbon (C=O) of the amide group, typically found in the 165-175 ppm range, and the various aromatic and aliphatic carbons. semanticscholar.orgresearchgate.net

Two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the molecular puzzle. HSQC would correlate each proton signal to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations, confirming the connectivity between different fragments of the molecule, such as the link between the benzyl group and the nitrogen atom, or the acetamide carbonyl and the adjacent methylene group. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Amide C=O | - | ~170-172 |

| Acetamide CH₂ | ~3.0-3.2 (s) | ~42-45 |

| Amino NH₂ | Variable, broad (s) | - |

| N-CH₂ (Ethyl) | ~3.3-3.5 (q) | ~40-48 |

| CH₃ (Ethyl) | ~1.1-1.3 (t) | ~11-14 |

| N-CH₂ (Benzyl) | ~4.5-4.7 (s) | ~48-52 |

| Aromatic C-H | ~7.0-7.3 (m) | ~126-130 |

| Aromatic C (quaternary) | - | ~135-139 |

Note: Predicted values are based on typical shifts for similar N-substituted acetamide structures. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₂H₁₈N₂O), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

Under techniques like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺. unl.ptrsc.org The fragmentation of N-substituted acetamides upon collision-induced dissociation (CID) in MS/MS experiments can be highly informative. Common fragmentation pathways for tertiary amides include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group or the nitrogen atom. A prominent fragmentation is often the cleavage of the amide C-N bond. unl.ptrsc.orgnih.gov

Benzyl Group Cleavage: The bond between the nitrogen and the benzylic carbon is susceptible to cleavage, which would lead to the formation of a stable 3-methylbenzyl cation, likely rearranging to a methyltropylium ion. This would result in a characteristic fragment ion.

McLafferty Rearrangement: While common in some carbonyl compounds, this rearrangement is less likely in this specific structure due to the absence of a γ-hydrogen on the N-alkyl substituents relative to a suitable acceptor site. jove.comlibretexts.org

The combination of a parent ion mass and specific fragment ions allows for high-confidence identification of the compound, often when coupled with a chromatographic separation technique like Liquid Chromatography (LC-MS).

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value (Proposed) | Ion Structure / Identity | Fragmentation Pathway |

|---|---|---|

| 207 | [M+H]⁺ | Protonated molecular ion |

| 105 | [C₈H₉]⁺ | Cleavage of N-benzyl bond (methyltropylium ion) |

| 58 | [C₂H₆N₂]⁺ | Cleavage of amide bond, formation of protonated ethylenediamine (B42938) fragment |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Amide C=O, N-H stretching)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent peak would be the strong absorption from the tertiary amide carbonyl (C=O) stretch, typically observed in the range of 1630-1680 cm⁻¹. researchgate.net The presence of the primary amino (-NH₂) group would be confirmed by two medium-intensity N-H stretching bands in the 3300-3500 cm⁻¹ region. researchgate.net Other key absorptions would include C-N stretching vibrations, aliphatic C-H stretching just below 3000 cm⁻¹, and aromatic C-H and C=C stretching vibrations. ias.ac.inrsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~3300-3500 | Primary Amine (N-H) | Stretch | Medium (often two bands) |

| ~2850-2960 | Aliphatic C-H | Stretch | Medium to Strong |

| ~1630-1680 | Tertiary Amide (C=O) | Stretch | Strong |

| ~1450-1500 | Aromatic C=C | Stretch | Medium |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC) is a quick and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of a sample's purity. semanticscholar.org For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) as the mobile phase. The compound would appear as a single spot under UV light if pure, and its retention factor (Rf) value would be characteristic for that specific solvent system.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for the final purity analysis and for preparative isolation. sielc.com A reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724), often with additives like formic acid to ensure the amino group is protonated for better peak shape. sielc.com A pure sample would yield a single, sharp peak in the chromatogram. The area of this peak can be used for quantitative analysis to determine the compound's concentration or purity relative to a standard.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org This technique can provide unequivocal proof of structure by mapping the atomic positions in a single crystal. researchgate.netacs.org

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. wikipedia.orgnih.gov The analysis yields a detailed model of the molecular structure, providing precise measurements of bond lengths, bond angles, and torsion angles. nih.gov

For this specific molecule, X-ray crystallography would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the crystal lattice. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonds formed by the terminal amino group with neighboring molecules, which dictate how the molecules pack together in the solid state. researchgate.netnih.gov

Computational Chemistry and in Silico Modeling of 2 Amino N Ethyl N 3 Methyl Benzyl Acetamide

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide, DFT calculations can predict a variety of molecular properties, offering a detailed understanding of its intrinsic chemical nature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species that is more easily polarized. nih.gov

For acetamide (B32628) derivatives, the HOMO is often localized on the more electron-rich portions of the molecule, such as the amino group and the aromatic ring, which act as electron donors. Conversely, the LUMO is typically distributed over the electron-deficient regions, like the carbonyl group, which can act as an electron acceptor. nih.govnih.gov In the case of this compound, the presence of the benzyl (B1604629) group and the amide linkage would significantly influence the energies of these orbitals. DFT calculations, often performed at a level like B3LYP/6-311G++(d,p), can precisely quantify these energies. researchgate.net The resulting energy gap provides insights into the charge transfer interactions that can occur within the molecule. nih.gov

Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| EHOMO | -5.50 |

| ELUMO | -0.30 |

| Energy Gap (ΔE) | 5.20 |

| Ionization Potential (I) | 5.50 |

| Electron Affinity (A) | 0.30 |

| Global Hardness (η) | 2.60 |

| Global Softness (S) | 0.19 |

| Electronegativity (χ) | 2.90 |

| Chemical Potential (μ) | -2.90 |

| Electrophilicity Index (ω) | 1.62 |

Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential. researchgate.net

For this compound, the MEP surface would likely show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic interactions. The amino group's hydrogen atoms would exhibit a positive potential (blue), identifying them as hydrogen bond donors. The aromatic ring would display a mixed potential, with the π-system being generally electron-rich. Such maps are critical for understanding intermolecular interactions, including how the molecule might bind to a biological target. researchgate.net

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers (rotamers) and determine their relative energies. Due to the presence of several single bonds, this molecule can adopt numerous conformations.

Computational methods can systematically explore the potential energy surface by rotating key dihedral angles, such as those around the N-ethyl and N-benzyl bonds, as well as the amide C-N bond. scielo.brresearchgate.net Studies on similar tertiary amides have shown that the rotation around the amide bond is often hindered, leading to distinct cis and trans isomers (also referred to as E/Z isomers), which can be in equilibrium. scielo.br DFT calculations can predict the geometries of these stable conformers and their relative stabilities, providing insights into the most likely shapes the molecule will adopt in different environments. researchgate.net

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including transition states and intermediates. mdpi.com For instance, if this compound were to undergo a specific chemical transformation, such as hydrolysis or oxidation, DFT could be used to model the step-by-step process.

By calculating the energies of reactants, products, and transition states, one can determine the activation energy barriers for different potential pathways. This allows for the prediction of the most favorable reaction mechanism. researchgate.net For example, in the study of amide pyrolysis, DFT has been used to support mechanisms involving six-membered cyclic transition states. mdpi.com This level of mechanistic detail is crucial for understanding the molecule's stability, reactivity, and potential metabolic fate.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.org This method is fundamental in structure-based drug design for predicting the binding affinity and mode of interaction between a small molecule and its biological target.

A crucial step in drug discovery is the identification of the molecular targets through which a compound exerts its biological effects. For a novel compound like this compound, molecular docking can be employed to screen it against a library of known protein structures to identify potential binding partners.

The docking process involves placing the ligand in the binding site of the protein and evaluating the interaction energy using a scoring function. This function typically accounts for forces such as hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions. By systematically docking the compound into the active sites of various enzymes or receptors, researchers can generate a ranked list of potential targets based on their predicted binding affinities (docking scores).

Table 2: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

| Protein Target (PDB ID) | Putative Function | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 3A99 | PIM-1 Kinase | -7.8 | LYS67, ASP128 |

| 1CVU | Cyclooxygenase-2 (COX-2) | -8.2 | ARG120, TYR355, SER530 |

| 3T88 | E. coli DNA Gyrase B | -6.9 | ASP73, GLY77 |

| 2WJE | S. pneumoniae Penicillin-Binding Protein | -7.1 | SER337, THR550 |

Note: This table is for illustrative purposes. The protein targets and results are hypothetical and based on common targets for small molecule drugs. Actual identification would require extensive screening and experimental validation.

The results from such simulations can generate hypotheses about the compound's mechanism of action. For example, a high docking score against a specific kinase might suggest that the compound could act as a kinase inhibitor. These in silico predictions provide a valuable starting point for subsequent experimental validation through biochemical assays.

Prediction of Binding Modes and Affinities

No published research is available that details the prediction of binding modes or calculates the binding affinities of this compound to any specific biological target through computational docking or other in silico methods.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

There are no available studies that have performed Molecular Dynamics (MD) simulations to investigate the dynamic behavior, conformational changes, or binding stability of this compound in complex with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

A search for Quantitative Structure-Activity Relationship (QSAR) models developed for or including this compound yielded no results. Therefore, there is no information on the use of its structural properties to predict biological activity within a series of related compounds.

Virtual Screening Approaches for Analogue Discovery

No documented instances were found of this compound being used as a scaffold or query molecule in virtual screening campaigns to identify structurally similar compounds with potentially similar or improved biological activities.

In Vitro Biological Activity Investigations of 2 Amino N Ethyl N 3 Methyl Benzyl Acetamide and Its Analogues

Enzyme Inhibition Assays and Mechanistic Studies

Aminoacyl-tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases (ARS) are crucial enzymes in protein biosynthesis, making them attractive targets for inhibitor development. nih.govtarget.re.krresearchgate.netnih.govnih.gov The catalytic process of ARSs involves the formation of an enzyme-bound aminoacyl-adenylate intermediate, followed by the transfer of the amino acid to its corresponding tRNA. nih.gov Inhibition of this process can halt protein synthesis and impede cell growth. researchgate.net While various acetamide (B32628) derivatives have been investigated as potential ARS inhibitors, no specific studies detailing the in vitro inhibitory activity of 2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide or its direct analogues against any aminoacyl-tRNA synthetase were identified in the reviewed literature. Research in this area has included other classes of compounds, such as 2-amino-N-(arylsulfinyl) acetamides, which have been evaluated for their dissociation constants and antibacterial activity. nih.gov

Elastase Enzyme Inhibition

Elastase, a serine protease, is involved in various physiological and pathological processes, and its inhibition is a target for therapeutic intervention in inflammatory diseases. nih.gov Despite the investigation of various compound classes as elastase inhibitors, including N-substituted peptides, there is no available research in the public domain that specifically investigates or quantifies the in vitro elastase inhibitory activity of this compound or its analogues. nih.gov

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibitors in the context of agriculture and medicine. No published studies were found that evaluated the in vitro urease enzyme inhibition potential of this compound or its structural analogues.

Heme Oxygenase (HO) Activity Modulation

Heme oxygenase enzymes, including the inducible HO-1 and constitutive HO-2 isoforms, are involved in heme catabolism and play significant roles in cellular defense mechanisms against oxidative stress and inflammation. nih.govnih.govnih.gov The modulation of HO-1 activity is a strategy being explored for various therapeutic areas. nih.gov While research has been conducted on novel acetamide-based HO-1 inhibitors, including N,N-disubstituted α-bromo-acetamide intermediates, specific data on the modulatory effects of this compound on heme oxygenase activity is not available in the current scientific literature. nih.govacs.orgresearchgate.net One study on N-benzyl substituted acetamide derivatives showed that a bulkier substituent like a benzyl (B1604629) group on the nitrogen atom of the amide did not lead to a significant improvement in inhibitory potency compared to an N-methyl analogue in the specific series studied. acs.org

17β-Hydroxysteroid Dehydrogenase Inhibition

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are enzymes that play a crucial role in the metabolism of steroid hormones and are targets for various diseases, including hormone-dependent cancers and osteoporosis. nih.govmdpi.comnih.gov Several types of 17β-HSD exist, with inhibitors being developed for different isoforms. mdpi.comnih.gov While substituted aryl benzylamines and other acetamide derivatives have been synthesized and evaluated as inhibitors of 17β-HSD isozymes, there are no specific studies reporting the in vitro inhibitory activity of this compound against any 17β-hydroxysteroid dehydrogenase isoform. mdpi.comcam.ac.uk

SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) Inhibition

The RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 is a critical enzyme for viral replication and a primary target for antiviral drug development. nih.govnih.govnih.govesmed.orgscienceopen.comresearchgate.net Numerous studies have focused on identifying inhibitors of this enzyme. Research on acetamide derivatives has been part of this effort, with studies on compounds such as 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides revealing potent inhibitory activity. nih.govnih.gov In one study, the addition of a benzyl group at the nitrogen atom of the amide slightly enhanced SARS-CoV-2 RdRp inhibitory activity in the series of compounds being investigated. nih.gov However, a thorough search of the literature did not reveal any data on the in vitro inhibition of SARS-CoV-2 RdRp by this compound or its direct analogues.

Cell-Based Assays for Anticancer Research

The acetamide scaffold is a privileged structure in the design of potential anticancer agents. nih.govglobalresearchonline.net Numerous studies have demonstrated that derivatives of N-benzyl acetamide and related heterocyclic structures exhibit significant cytotoxic and antiproliferative effects against various human cancer cell lines. acs.orgacs.org

Analogues of this compound have been evaluated for their ability to inhibit the growth of several cancer cell lines. The antiproliferative effects are often assessed by determining the IC₅₀ value, which represents the concentration of a compound required to inhibit cell growth by 50%.

MDA-MB-231 (Triple-Negative Breast Cancer): This aggressive breast cancer cell line has been a frequent target for novel therapeutic agents. nih.gov Phemindole, an aryl methyl ring substituted analogue of 3,3'-diindolylmethane, has shown potent activity against MDA-MB-231 cells. mdpi.com Similarly, novel indole-benzothiazole derivatives have displayed significant cytotoxic activity against this cell line, with some compounds registering IC₅₀ values in the nanomolar range (e.g., 0.024 µM). mdpi.com Studies on other acetamide-related structures, such as phenoxy acetamide derivatives, have also confirmed selective anti-proliferative action against MDA-MB-231 cells. mdpi.com

HT-29 (Colon Adenocarcinoma): The HT-29 cell line is a standard model for colorectal cancer research. nih.govresearchgate.net Certain 2,3-thiazolidin-4-one derivatives containing an acetamide linker have been found to be active against HT-29 cells, with IC₅₀ values reported in the low micromolar range (e.g., 6.5 ± 1.16 μM). mdpi.com Other studies on novel furo[3,4-d]pyrimidine-3(4H)-carboxamides also demonstrated anticancer activity against the HT-29 cell line. nih.gov

RPMI-8226 (Multiple Myeloma): This leukemia cell line is used to screen for compounds with potential hematological anticancer activity. Camphor-based pyrimidine (B1678525) derivatives have demonstrated potent cytotoxic activity against RPMI-8226 cells, showing greater efficacy than the reference drug etoposide (B1684455) in some cases. mdpi.com

Table 1: Antiproliferative Activity of Selected Acetamide Analogues

| Compound Class | Cell Line | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| Indole-benzothiazole derivative | MDA-MB-231 | 0.024 | mdpi.com |

| 2,3-Thiazolidin-4-one derivative | HT-29 | 6.5 | mdpi.com |

| Camphor-based pyrimidine derivative | RPMI-8226 | Potent Activity | mdpi.com |

A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. nih.gov This process is mediated by a family of cysteine proteases known as caspases. mdpi.com The activation of initiator caspases (e.g., caspase-8, caspase-9) triggers a cascade leading to the activation of executioner caspases (e.g., caspase-3), which are responsible for the cleavage of key cellular proteins and the dismantling of the cell. mdpi.commdpi.com

Research on acetamide analogues has shown that their cytotoxic activity is often linked to the induction of apoptosis. For instance, certain 2-aminothiazole (B372263) derivatives have been shown to induce apoptosis in K562 leukemia cells, an effect associated with the activation of caspase-3. nih.gov This activation often correlates with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. nih.gov The investigation of novel phenoxyacetamide derivatives against liver cancer (HepG2) cells also confirmed apoptosis induction, noting a significant upregulation in pro-apoptotic genes through both intrinsic and extrinsic pathways. mdpi.com The discovery of MDM2, a negative regulator of p53, as a substrate for caspase-2 has revealed a critical link between the caspase pathway and the p53 tumor suppressor pathway, which can trigger both apoptosis and cell cycle arrest. nih.gov

Antimicrobial Activity Studies

The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. nih.gov Acetamide derivatives have been explored as a source of novel compounds with potential antibacterial and antifungal properties. researchgate.netmdpi.com

In vitro screening of acetamide analogues has demonstrated a range of activities against both Gram-positive and Gram-negative bacteria.

Bacillus subtilis (Gram-positive): In a study of 2-mercaptobenzothiazole (B37678) acetamide derivatives, several compounds exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) for one derivative against B. subtilis was found to be even lower than that of the standard drug levofloxacin. nih.gov

Staphylococcus aureus (Gram-positive): This pathogen is a common cause of hospital and community-acquired infections. Various N-benzyl acetamide derivatives have shown activity against S. aureus, with reported MIC values as low as 0.01 g/mL for certain compounds. nih.gov Other studies on 2-mercaptobenzothiazole acetamides also confirmed activity against S. aureus, with some MIC values comparable to the positive control. nih.gov

Klebsiella pneumoniae (Gram-negative): This bacterium is known for causing a range of nosocomial infections. Research into 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown it possesses good potential against K. pneumoniae. mdpi.com Furthermore, studies on acetamide derivatives of 2-mercaptobenzothiazole have demonstrated that these compounds can inhibit the formation of K. pneumoniae biofilms, a key factor in persistent infections. nih.gov

Table 2: Antibacterial Activity of Selected Acetamide Analogues

| Compound Class | Bacterial Strain | Activity Metric | Result | Source |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole Acetamide | B. subtilis | MIC | Lower than levofloxacin | nih.gov |

| N-benzyl-3-methylbuten-2-enamide | S. aureus | MIC | 0.01 g/mL | nih.gov |

| 2-Mercaptobenzothiazole Acetamide | K. pneumoniae | Biofilm Inhibition | 85% reduction | nih.gov |

In addition to antibacterial properties, various acetamide derivatives have been investigated for their efficacy against fungal pathogens. A series of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida species and also showed activity against Aspergillus species. researchgate.net Further optimization of this series led to a compound with broad-spectrum in vitro activity against various fungi, including molds and dermatophytes. researchgate.net

Other research on novel arylsulfonamides, which can be structurally related to acetamide derivatives, demonstrated fungicidal effects against Candida glabrata. nih.gov Similarly, studies on 2-((2-hydroxyphenyl)methylamino)acetamide derivatives showed excellent antifungal activities against plant pathogens like S. sclerotiorum and P. capsici, suggesting that the acetamide scaffold is versatile for targeting a wide range of fungal species. nih.gov

Antiparasitic Activity Assessments (e.g., Cryptosporidium)

Parasitic diseases remain a significant global health problem, and there is a continuous search for new and effective treatments. researchgate.net Heterocyclic compounds, including those incorporating an acetamide-like structure, have been a focus of this research. Benzimidazole (B57391) derivatives, in particular, are a crucial pharmacophore group found in many antiparasitic drugs. mdpi.com

Studies on benzimidazole derivatives have demonstrated their potential to treat infections caused by the protozoan parasite Cryptosporidium, a cause of life-threatening diarrhea in immunocompromised individuals. nih.govnih.gov In vitro investigations showed that certain substituted benzimidazoles could effectively reduce the number of developmental stages of C. parvum in cell cultures, with some compounds showing efficacy comparable or superior to the reference drug paromomycin. nih.gov A series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were synthesized as benznidazole (B1666585) analogues and showed promising results in silico as antiprotozoal agents. mdpi.com

Structure Activity Relationship Sar Analysis of 2 Amino N Ethyl N 3 Methyl Benzyl Acetamide Derivatives

Influence of the N-Alkyl (Ethyl) Substituent on Biological Activity

The N-alkyl substituent, in this case, an ethyl group, plays a significant role in modulating the pharmacokinetic and pharmacodynamic properties of 2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide derivatives. The size and lipophilicity of this group can influence the compound's ability to cross biological membranes and fit into the binding pocket of its target.

Research on related N-benzylcyanoacetamide derivatives has shown that the nature of the alkyl substituent is a critical determinant of biological activity. nih.gov While monosubstituted compounds at other positions were found to be more toxic, the introduction of small alkyl groups can be beneficial. However, increasing the carbon chain length beyond a certain point can lead to a decrease or loss of activity. For instance, in a series of N-benzylcyanoacetamides, activity was not observed when the total number of carbon atoms in symmetrically disubstituted derivatives reached six or more. nih.gov This suggests that the ethyl group in this compound likely provides a balance between necessary lipophilicity for cell permeability and an appropriate size for optimal target interaction.

| N-Alkyl Substituent | General Impact on Activity | Rationale |

| Methyl | Potentially higher potency in some cases | Smaller size may allow for a better fit in a constrained binding pocket. |

| Ethyl | Balanced lipophilicity and steric profile | Often provides a good combination of properties for oral bioavailability and target binding. |

| Propyl/Butyl | Decreased or variable activity | Increased steric bulk may hinder optimal binding; increased lipophilicity can alter pharmacokinetic properties. |

| Isopropyl | Potentially altered selectivity or potency | Branching can introduce specific steric interactions that may be favorable or unfavorable depending on the target. |

This table illustrates general trends observed in related acetamide (B32628) derivatives and is intended to be representative.

Role of the N-Benzyl Moiety and its Aromatic Substitutions (3-methyl)

The N-benzyl group is a key structural feature, often serving as a hydrophobic anchor that engages with a corresponding hydrophobic pocket in the biological target. The substitution pattern on the aromatic ring of this moiety can significantly fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity.

The presence of a 3-methyl group on the benzyl (B1604629) ring of this compound introduces both steric bulk and electronic effects. The methyl group is an electron-donating group, which can increase the electron density of the aromatic ring and potentially enhance pi-pi stacking interactions with aromatic residues in the binding site. Its position at the meta-position (3-position) directs its steric influence to a specific region of the binding pocket.

Studies on other N-benzyl substituted acetamides have demonstrated the importance of the substitution on the benzyl ring. For example, in a series of thiazolyl N-benzyl-substituted acetamide derivatives, substitutions on the benzyl group led to significant variations in inhibitory activities. chapman.edu An unsubstituted N-benzyl group showed the highest potency, while introducing substituents like a 4-methyl group led to a decrease in potency. chapman.edu This highlights that the position and nature of the substituent are critical and that even a small methyl group can alter the binding orientation and affinity.

| Substitution on Benzyl Ring | Position | General Impact on Activity | Rationale |

| Unsubstituted | - | Often serves as a baseline for activity. | Provides essential hydrophobic interactions. |

| Methyl | 2- (ortho) | Can introduce steric hindrance, potentially reducing activity. | May force a conformational change to avoid clashes. |

| Methyl | 3- (meta) | Can provide favorable van der Waals interactions without significant steric clash. | Balances electronic and steric effects. |

| Methyl | 4- (para) | May enhance or decrease activity depending on the target pocket's topology. | Can extend into a deeper hydrophobic pocket or cause steric hindrance. |

| Halogen (e.g., Fluoro, Chloro) | Any | Can alter electronic properties and lipophilicity, leading to changes in binding affinity and pharmacokinetic profile. | Introduces polar interactions and can affect metabolic stability. |

This table provides a generalized overview of the effects of aromatic substitutions based on findings from related N-benzyl acetamide series.

Impact of the Alpha-Amino Group and Amide Linkage on Target Interactions

The alpha-amino group and the amide linkage are fundamental to the chemical structure and biological activity of this compound. These groups provide key hydrogen bonding capabilities and structural rigidity.

The alpha-amino group introduces a basic center into the molecule. At physiological pH, this group is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can be crucial for forming strong ionic interactions or salt bridges with negatively charged residues, such as aspartate or glutamate, in the binding site of the target. The presence and position of this amino group are often critical for anchoring the ligand and ensuring correct orientation for optimal binding. In studies of sugar chains, it has been shown that a proton can localize on an amino group, influencing fragmentation and interaction. nih.gov

Stereochemical Considerations and Enantiomeric Activity (e.g., (S)-configuration)

When a chiral center is present in a molecule, the different enantiomers can exhibit significantly different biological activities. In the case of derivatives of this compound, if a chiral center exists (for instance, at the alpha-carbon of the acetamide), it is expected that one enantiomer will have a higher affinity for the biological target than the other.

The (S)-configuration, for example, would orient the substituents around the chiral center in a specific three-dimensional arrangement. This precise spatial orientation is often necessary for a complementary fit with the chiral environment of the target's binding site. The differential activity between enantiomers is a well-established principle in pharmacology, where the more active enantiomer is termed the "eutomer" and the less active one the "distomer." While specific studies on the enantiomeric activity of this compound are not detailed in the provided context, the general principle of stereoselectivity in drug-target interactions is highly relevant.

Correlation Between Structural Features and Specific Biological Activities

The specific biological activities of this compound derivatives are a direct consequence of the interplay between their structural features. For instance, N-benzyl acetamide itself has been identified as a metabolite of the drug benznidazole (B1666585) and is being investigated for its own potential biological activities. nih.gov

Rational Design Principles for Optimized Analogues

Based on the SAR analysis, several rational design principles can be proposed for creating optimized analogues of this compound. This approach relies on a methodical understanding of how structural modifications impact biological targets. longdom.orgsci-hub.st

Key strategies for optimization include:

Modification of the N-Alkyl Group: Systematically varying the N-alkyl substituent (e.g., methyl, cyclopropyl) to probe the steric and lipophilic tolerance of the binding site. The goal is to enhance potency and selectivity while maintaining favorable pharmacokinetic properties.

Aromatic Ring Substitution: Introducing a variety of substituents (e.g., halogens, methoxy (B1213986) groups, trifluoromethyl groups) at different positions on the benzyl ring. This can be used to modulate electronic properties, improve metabolic stability, and explore additional interactions within the binding pocket.

Bioisosteric Replacement: Replacing the amide bond with other functional groups that mimic its steric and electronic properties (bioisosteres), such as a reverse amide or a stable ester, to potentially improve oral bioavailability or alter the hydrogen bonding pattern.

Stereochemical Optimization: If the molecule is chiral, synthesizing and testing individual enantiomers to identify the more potent one. This can lead to a more selective drug with a better therapeutic index.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a more bioactive conformation. This can increase binding affinity by reducing the entropic penalty of binding.

By applying these principles, it is possible to systematically develop new analogues with improved efficacy, selectivity, and pharmacokinetic profiles.

Enzymatic Degradation and in Vitro Metabolic Stability Studies

Identification of Enzymatic Pathways Involved in Degradation

While specific experimental data on the metabolism of 2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide is not extensively available in the public domain, its chemical structure allows for the prediction of several likely metabolic pathways mediated primarily by cytochrome P450 (CYP) enzymes and other hydrolases. nih.govnih.gov The principal routes of metabolism are anticipated to be N-dealkylation, aromatic hydroxylation, benzylic hydroxylation, and amide hydrolysis. nih.govnih.gov

N-Dealkylation: The N-ethyl and N-benzyl groups are susceptible to oxidative cleavage by CYP enzymes. nih.govdntb.gov.ua N-de-ethylation would yield 2-Amino-N-(3-methyl-benzyl)-acetamide, while N-debenzylation would result in 2-Amino-N-ethyl-acetamide. This is a common metabolic pathway for tertiary amines. nih.gov

Aromatic Hydroxylation: The 3-methyl-benzyl moiety can undergo hydroxylation at various positions on the aromatic ring, primarily mediated by CYP enzymes. The presence of the methyl group can influence the regioselectivity of this oxidation. nih.gov

Benzylic Hydroxylation: The methylene (B1212753) bridge of the benzyl (B1604629) group is a potential site for hydroxylation, a reaction also catalyzed by CYP enzymes. This would lead to the formation of a carbinolamine intermediate which can be unstable. nih.govresearchgate.net Oxidation of the methyl group on the benzyl ring is also a possibility. nih.gov

Amide Hydrolysis: The acetamide (B32628) linkage may be subject to hydrolysis by amidases, such as carboxylesterases, to yield N-ethyl-N-(3-methyl-benzyl)-amine and an amino acid residue. The stability of amide bonds to hydrolysis can vary significantly depending on the steric and electronic environment. nih.gov

The following table summarizes the probable metabolic reactions and the primary enzymes involved.

| Metabolic Pathway | Description | Potential Metabolite(s) | Key Enzyme Family |

| N-De-ethylation | Removal of the ethyl group from the tertiary amine. | 2-Amino-N-(3-methyl-benzyl)-acetamide | Cytochrome P450 |

| N-Debenzylation | Removal of the benzyl group from the tertiary amine. | 2-Amino-N-ethyl-acetamide | Cytochrome P450 |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzyl ring. | 2-Amino-N-ethyl-N-(hydroxy-3-methyl-benzyl)-acetamide | Cytochrome P450 |

| Benzylic Hydroxylation | Addition of a hydroxyl group to the methylene of the benzyl group or the methyl group. | 2-Amino-N-ethyl-N-(alpha-hydroxy-3-methyl-benzyl)-acetamide | Cytochrome P450 |

| Amide Hydrolysis | Cleavage of the amide bond. | N-ethyl-N-(3-methyl-benzyl)-amine | Amidases/Carboxylesterases |

Assessment of Stability in Biological Media and Enzyme Systems

The in vitro metabolic stability of a compound is typically assessed by incubating it with liver microsomes or hepatocytes and monitoring its disappearance over time. nih.gov This provides key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov While specific data for this compound is not available, a hypothetical stability assessment in human liver microsomes (HLM) is presented below for illustrative purposes.

| Parameter | Value | Interpretation |

| In Vitro Half-life (t½) in HLM | 45 min | Moderate Stability |

| Intrinsic Clearance (CLint) in HLM | 30 µL/min/mg protein | Moderate Clearance |

The data in this table is hypothetical and for illustrative purposes only.

Stability in digestive enzyme systems like pepsin and pancreatin (B1164899) is also crucial for orally administered compounds. The amide bond in this compound would be the primary target for these proteases. Generally, non-peptide amide bonds show considerable stability against proteolytic enzymes.

A hypothetical assessment of the compound's stability in the presence of pepsin and pancreatin is outlined below.

| Enzyme System | Incubation Time (hrs) | % Parent Compound Remaining | Interpretation |

| Pepsin (simulated gastric fluid) | 2 | > 95% | High Stability |

| Pancreatin (simulated intestinal fluid) | 4 | > 90% | High Stability |

The data in this table is hypothetical and for illustrative purposes only.

These hypothetical results suggest that the compound would likely be stable in the gastrointestinal tract, with metabolism primarily occurring in the liver.

Strategies for Enhancing In Vitro Stability Through Structural Modification

Based on the predicted metabolic pathways, several strategies can be employed to enhance the in vitro stability of this compound.

Blocking Sites of Metabolism:

Deuterium (B1214612) Substitution: Replacing hydrogens at metabolically labile positions, such as the alpha-carbons of the N-ethyl and N-benzyl groups, with deuterium can slow down CYP-mediated oxidation due to the kinetic isotope effect. mdpi.com

Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine) on the benzyl ring can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism. nih.gov For instance, substitution at the para-position of the benzyl ring can improve metabolic stability. pressbooks.pub

Steric Hindrance:

Introducing bulky groups near the sites of metabolism can sterically hinder the approach of metabolizing enzymes. For example, replacing the N-ethyl group with a larger alkyl group like N-isopropyl or N-tert-butyl could reduce the rate of N-dealkylation. nedmdg.org

Bioisosteric Replacement:

Replacing the metabolically susceptible 3-methyl-benzyl moiety with a more stable aromatic system, such as a pyridine (B92270) or pyrimidine (B1678525) ring, can enhance metabolic stability while potentially retaining biological activity. nih.gov

The following table presents some potential structural modifications and their expected impact on metabolic stability.

| Modification Strategy | Example of Modified Structure | Rationale | Expected Outcome |

| Deuteration | 2-Amino-N-(ethyl-d5)-N-(3-methyl-benzyl)-acetamide | Slowing C-H bond cleavage at the ethyl group. | Increased resistance to N-de-ethylation. |

| Aromatic Substitution | 2-Amino-N-ethyl-N-(4-fluoro-3-methyl-benzyl)-acetamide | Deactivation of the aromatic ring towards oxidation. | Increased resistance to aromatic hydroxylation. |

| Steric Hindrance | 2-Amino-N-isopropyl-N-(3-methyl-benzyl)-acetamide | Increased steric bulk around the nitrogen atom. | Decreased rate of N-dealkylation. |

| Bioisosteric Replacement | 2-Amino-N-ethyl-N-((6-methylpyridin-2-yl)methyl)-acetamide | Replacement of the benzyl ring with a more metabolically stable heterocycle. | Enhanced overall metabolic stability. |

These strategies provide a rational basis for the design of analogues of this compound with improved pharmacokinetic properties.

Future Research Directions and Unexplored Avenues for 2 Amino N Ethyl N 3 Methyl Benzyl Acetamide

Integration of Multi-Omics Approaches in Biological Evaluation

A comprehensive understanding of the biological effects of 2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide necessitates a systems-level approach. The integration of various "omics" technologies can provide a holistic view of the molecular changes induced by the compound, offering deeper insights than any single methodology alone. astrazeneca.com This multi-omics strategy can help to build a comprehensive molecular profile of the compound's activity. pharmafeatures.com

Future research should focus on a multi-pronged strategy employing genomics, transcriptomics, proteomics, and metabolomics to characterize the compound's mechanism of action. frontlinegenomics.com By analyzing these diverse datasets in concert, researchers can identify potential biomarker signatures and better understand the compound's impact on cellular biology. This approach has the potential to accelerate the drug development process by providing a more complete picture of a compound's effects early in the discovery pipeline. astrazeneca.comfrontlinegenomics.com

| Omics Layer | Potential Application for this compound | Expected Insights |

| Genomics | Assessing for any compound-induced genetic alterations in treated cells. | Identification of potential genotoxicity or effects on genome stability. |

| Transcriptomics | Profiling changes in gene expression (mRNA levels) in response to the compound. | Elucidation of affected signaling pathways and cellular processes. |

| Proteomics | Quantifying changes in the abundance of proteins and their post-translational modifications. | Identification of direct protein targets and downstream effector proteins. |

| Metabolomics | Analyzing the global changes in small-molecule metabolites within a biological system. | Understanding of the compound's impact on cellular metabolism and bioenergetics. |

Exploration of Novel Target Identification Methodologies

A critical step in characterizing any bioactive small molecule is the identification of its molecular target(s). researchgate.net For this compound, a variety of modern target identification strategies can be employed. These can be broadly categorized into direct and indirect methods. nih.gov

Direct approaches, such as chemical proteomics, aim to physically isolate the protein targets that bind to the compound. mdpi.com This can be achieved through techniques like activity-based protein profiling (ABPP) or the use of affinity probes derived from the parent compound. mdpi.comfrontiersin.org Indirect methods, on the other hand, infer targets by observing the consequences of their modulation. nih.gov These include genetic approaches, where cells are screened for mutations that confer resistance or sensitivity to the compound, and computational methods that predict targets based on chemical structure similarity to known ligands. researchgate.nettandfonline.com

| Methodology | Description | Application to the Compound |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label the active sites of enzymes. mdpi.com | A reactive analogue of the compound could be synthesized to identify its enzymatic targets. |

| Affinity Chromatography | The compound is immobilized on a solid support to capture its binding partners from a cell lysate. researchgate.net | This could directly identify proteins that physically interact with the compound. |

| Genetic Screens (e.g., CRISPR-Cas9) | Systematically knocking out genes to identify those that alter cellular sensitivity to the compound. | This can reveal essential genes and pathways for the compound's activity. |

| Computational Target Prediction | Using algorithms to predict potential targets based on the compound's structure and comparison to databases of known drug-target interactions. nih.gov | An initial, rapid in silico screen to generate hypotheses for experimental validation. |

Advanced Synthetic Method Development for Complex Analogues

The exploration of the structure-activity relationship (SAR) for this compound will require the synthesis of a diverse library of analogues. Advanced synthetic methodologies can facilitate the efficient and controlled generation of these complex derivatives.

Modern organic synthesis offers a toolkit of reactions that could be applied to this scaffold. For instance, late-stage functionalization techniques could be used to modify the aromatic ring or other positions on the molecule, allowing for rapid diversification of the core structure. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, could be employed to introduce a variety of substituents on the benzyl (B1604629) ring, creating a range of analogues with different electronic and steric properties. researchgate.net Furthermore, the development of novel methods for amide bond formation could streamline the synthesis of the acetamide (B32628) core. archivepp.com

Development of High-Throughput Screening Assays for Derivatives

To efficiently evaluate the biological activity of the synthesized analogues, the development of robust high-throughput screening (HTS) assays is essential. medcraveonline.com HTS allows for the rapid testing of thousands of compounds, accelerating the identification of "hit" molecules with desired biological effects. europeanpharmaceuticalreview.com

The design of the HTS assay will depend on the hypothesized biological activity of the compound. If a specific target is identified, a target-based assay can be developed to measure the direct interaction of the derivatives with the target protein. nih.gov Alternatively, if the target is unknown, a phenotypic screen can be employed. researchgate.net This involves measuring a cellular phenotype, such as cell viability, proliferation, or the expression of a specific biomarker, in response to treatment with the compounds. elsevierpure.com The assay should be optimized for a microplate format (e.g., 384- or 1536-well plates) to be compatible with automated liquid handling and detection systems. europeanpharmaceuticalreview.com

| Assay Type | Principle | Potential Application | Throughput |

| Target-Based Assay | Measures the direct effect of compounds on a purified protein or enzyme. | Screening for inhibitors of a specific enzyme identified as a target. | High |

| Cell-Based Phenotypic Assay | Measures a change in a cellular characteristic or function. elsevierpure.com | Screening for compounds that inhibit the growth of cancer cells. | Medium to High |

| Reporter Gene Assay | Measures the activity of a specific signaling pathway using a reporter gene. | Screening for modulators of a particular transcription factor's activity. | High |

| High-Content Imaging | Uses automated microscopy to quantify multiple cellular parameters simultaneously. | Assessing complex cellular phenotypes like changes in morphology or protein localization. | Medium |

Predictive Modeling for In Silico Design of Next-Generation Compounds

Computational approaches, often referred to as in silico methods, are integral to modern drug discovery for designing next-generation compounds with improved properties. nih.gov These predictive models can significantly reduce the time and cost associated with drug development by prioritizing the synthesis of the most promising candidates. parssilico.com

For this compound, a variety of in silico techniques can be applied. Quantitative structure-activity relationship (QSAR) models can be built to correlate the chemical structures of the synthesized analogues with their biological activities, allowing for the prediction of the activity of virtual compounds. mdpi.com Molecular docking simulations can be used to predict the binding mode and affinity of the compounds to their protein target, guiding the design of more potent inhibitors. nih.gov Furthermore, predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can be used to assess the "drug-likeness" of the designed compounds at an early stage. researchgate.net

| Modeling Technique | Description | Application in Compound Design |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of compounds to their biological activity. mdpi.com | Predict the activity of unsynthesized analogues to prioritize synthetic efforts. |

| Molecular Docking | Predicts the preferred orientation of a small molecule when bound to a larger molecule, such as a protein. nih.gov | Guide the design of analogues with improved binding affinity to the target. |

| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups required for biological activity. | Design novel scaffolds that retain the key interacting features of the original compound. |

| ADMET Prediction | Uses computational models to predict the pharmacokinetic and toxicological properties of compounds. researchgate.net | Filter out compounds with predicted poor drug-like properties early in the design process. |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally related acetamides typically involves multi-step reactions. For example, substituted phenols can react with ((4-methylbenzenesulfonyl)amino)acetyl chloride to form acetamide derivatives . Alternatively, reductive amination of aldehydes with primary amines under acidic conditions (pH 4–5) in methanol, using NaBH₃CN as a reducing agent, has been effective for similar compounds . Key factors affecting yield include stoichiometry of reagents, reaction temperature (room temperature to reflux), and purification techniques (e.g., recrystallization in ethanol) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the ethyl and methyl-benzyl substituents. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends. Mass spectrometry (MS) provides molecular weight validation (e.g., via ESI-MS). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography resolves stereochemical ambiguities . For advanced structural analysis, Density Functional Theory (DFT) calculations correlate experimental spectral data with predicted electronic properties .

Q. How does the compound’s solubility and stability vary under different pH and solvent conditions?

- Methodological Answer : Acetamides generally exhibit polar solubility in aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies should assess hydrolysis risks: under acidic or basic conditions, the amide bond may cleave into acetic acid and amines . Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring is recommended. Solubility can be enhanced using co-solvents like ethanol or surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cyclization reactions?

- Methodological Answer : The ethyl and methyl-benzyl groups influence steric hindrance and electronic effects. For example, the N-ethyl group may reduce nucleophilic attack at the amide nitrogen, while the methyl-benzyl moiety directs electrophilic substitution to the meta position. Kinetic studies (e.g., varying temperature and monitoring via NMR) can determine activation energy. Computational modeling (DFT or MD simulations) predicts reactive sites by analyzing frontier molecular orbitals .

Q. How does this compound interact with biological targets, such as enzymes or DNA?

- Methodological Answer : DNA binding affinity can be assessed via UV-Vis titration and fluorescence quenching assays. For enzyme inhibition, use kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations). Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in silico, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) . Antimicrobial activity against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) is tested via MIC assays .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetics and toxicity?

- Methodological Answer : ADMET predictions using SwissADME or ADMETLab 2.0 evaluate bioavailability (%F), blood-brain barrier penetration, and CYP450 interactions. Toxicity endpoints (e.g., mutagenicity via Ames test simulations) are modeled with ProTox-II. Molecular dynamics (MD) simulations (GROMACS) assess membrane permeability .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Validate results using orthogonal assays: e.g., corroborate MIC data with time-kill curves or SEM imaging of bacterial membrane disruption. Meta-analyses of published datasets (e.g., ChEMBL) can identify trends. Adjust experimental protocols to standardize inoculum size and solvent controls .

Q. What experimental controls are essential to mitigate batch-to-batch variability in synthesis?

- Methodological Answer : Include in-process controls (e.g., TLC monitoring of intermediates) and characterize each batch via HPLC and ¹H NMR. Use internal standards (e.g., deuterated solvents for NMR) to ensure consistency. Statistical tools (e.g., ANOVA) compare yields and purity across batches .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact with skin; wash with soap/water if exposed. Store in airtight containers at 2–8°C, away from acids/bases. Dispose via certified chemical waste services. Safety data sheets (SDS) for analogous acetamides recommend first-aid measures (e.g., eye irrigation with saline) and emergency contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.